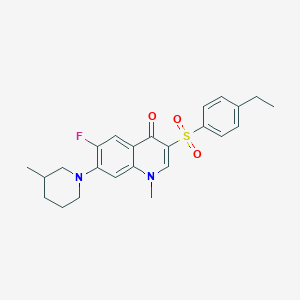

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core structure with a sulfonyl group, fluorine substituent, and heterocyclic moieties. Its structure includes:

- Fluorine atom at position 6, enhancing metabolic stability and electronic effects.

- 3-Methylpiperidin-1-yl group at position 7, influencing steric and hydrogen-bonding properties.

- Methyl group at position 1, modulating solubility and steric bulk.

This compound is structurally tailored for applications in medicinal chemistry, likely targeting enzymes or receptors where these substituents optimize binding affinity and selectivity .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-17-7-9-18(10-8-17)31(29,30)23-15-26(3)21-13-22(20(25)12-19(21)24(23)28)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRBQZQHGJFAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC(C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization. Common synthetic routes may include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine under acidic conditions.

Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides (e.g., bromine, chlorine) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse structural analogs.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential antibacterial and antifungal properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from proliferating, leading to their eventual death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

Sulfonyl Group Variations: The 4-ethylphenyl group in the target compound (vs. Chlorine substituents (e.g., in ) increase electrophilicity, which may enhance binding to nucleophilic enzyme residues but reduce solubility .

Position 7 Modifications: 3-Methylpiperidin-1-yl (target) vs. 4-methylpiperidin-1-yl (): The methyl group position alters steric interactions; the 3-methyl variant may better accommodate hydrophobic pockets in target proteins. Diethylamino () introduces strong electron-donating effects, favoring interactions with acidic residues but increasing molecular weight.

Position 1 Substituents :

- The methyl group (target) offers minimal steric hindrance compared to 4-methylbenzyl () or cyclopropyl (), balancing solubility and target engagement.

Biological Implications: Compounds with piperidinyl/diethylamino groups (target, ) show promise in kinase or protease inhibition due to their ability to mimic natural ligands. Chlorine or fluorine at position 6 (common in all compounds) enhances stability against oxidative degradation .

Biological Activity

Chemical Structure and Properties

The molecular formula for 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is C₁₈H₃₁FN₂O₂S. The structure features a dihydroquinoline core with various substituents that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 335.53 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| LogP (octanol-water partition) | 3.5 |

Antimicrobial Activity

Research indicates that derivatives of dihydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study: In Vivo Efficacy

A notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size after treatment compared to control groups. The study suggested that the compound's efficacy could be attributed to its ability to modulate immune responses and inhibit angiogenesis.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 | |

| Antibacterial | Escherichia coli | 1.2 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 | |

| Cytotoxicity | A549 (Lung Cancer) | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.